molecular formula C14H18ClNO3 B1418293 Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate CAS No. 2204587-92-6

Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate

Cat. No. B1418293
CAS RN: 2204587-92-6
M. Wt: 283.75 g/mol
InChI Key: ZZKCLHSWGCYSAJ-UHFFFAOYSA-N
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Description

Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate, also known as 4-chlorobutanoyl-phenylaminoacetic acid ethyl ester, is an organic compound with the molecular formula C11H15ClNO3. It is a colorless, crystalline solid with a faint, sweet odor. Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate is widely used as a reagent in organic synthesis and in various scientific research applications.

Scientific Research Applications

Crystal Structure Analysis

  • The study of crystal structures, such as in the case of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, provides insights into molecular configurations and interactions, which are crucial for understanding the physical and chemical properties of compounds (DyaveGowda et al., 2002).

Chemical Synthesis and Modification

  • Research on the fabrication of compounds like 4-Phenyl-2-Butanone, involving ethyl ethanate, highlights the methods used to synthesize and modify chemical structures for various applications (Jiangli Zhang, 2005).
  • The production of ethyl 2-(4-isocyanatophenyl) acetate, using 4-amino-phenyl ethylacetate, demonstrates the process of creating specific chemicals with potential industrial and research applications (Wu Jian-biao, 2008).

Potential Medicinal Applications

  • The synthesis of bridged 3-benzazepine derivatives from ethyl 3,4-dimethoxyphenyl(phenyl)acetate indicates research into creating conformationally restricted dopamine analogues, which could have implications in neuroscience and pharmacology (Gentles et al., 1991).

Antimicrobial Activity

  • Studies on the antimicrobial activity of certain derivatives, like the synthesis of some 2-Thioxo-imidazolidin-4-one derivatives, demonstrate the potential of ethyl chloro acetate-based compounds in combating microbial infections (Nasser et al., 2010).

Green Chemistry and Education

  • Research on green Suzuki coupling reactions to synthesize ethyl (4-Phenylphenyl)acetate showcases the integration of environmentally friendly practices in chemical synthesis, which is also used as an educational tool in organic chemistry labs (Costa et al., 2012).

Pharmaceutical Research

  • The binding of thiosemicarbazone derivatives to human serum albumin, involving compounds like ethyl phenyl acetate, highlights the importance of understanding drug-protein interactions in the development of new pharmaceuticals (Karthikeyan et al., 2016).

properties

IUPAC Name

ethyl 2-[4-(4-chlorobutanoylamino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-2-19-14(18)10-11-5-7-12(8-6-11)16-13(17)4-3-9-15/h5-8H,2-4,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKCLHSWGCYSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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